Tert-butyl 2-oxoacetate hydrate
Description
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
tert-butyl 2-oxoacetate;hydrate |
InChI |
InChI=1S/C6H10O3.H2O/c1-6(2,3)9-5(8)4-7;/h4H,1-3H3;1H2 |
InChI Key |
PYKYQLRSHLIABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-oxoacetate hydrate can be synthesized through several methods. One common method involves the esterification of glyoxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound is usually stored under inert conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxoacetate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butyl glyoxylate.
Reduction: Reduction reactions can convert it into tert-butyl glycolate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Tert-butyl glyoxylate
Reduction: Tert-butyl glycolate
Substitution: Various tert-butyl esters and amides
Scientific Research Applications
Scientific Research Applications
Tert-butyl 2-oxoacetate hydrate has been extensively studied for various applications in scientific research, particularly in organic chemistry and medicinal chemistry.
Synthesis of Pharmaceuticals
One notable application is in the synthesis of pharmaceutical compounds. This compound serves as a key intermediate in the production of various drugs, including anticoagulants and anti-inflammatory agents. For example, it has been used to synthesize derivatives that exhibit significant biological activity against specific targets in disease pathways .
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for creating various functionalized compounds. Researchers have utilized it in the synthesis of tert-butyl esters and amides, which are important in both academic research and industrial applications .
Material Science
This compound is also explored in material science for developing new polymers and coatings. Its reactivity allows it to be incorporated into polymer backbones or used as a cross-linking agent, enhancing the properties of materials such as adhesives and sealants .
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of this compound in synthesizing a novel class of anticoagulants. The compound was reacted with various amines to form amides that exhibited potent inhibition of coagulation factors. The results indicated that modifications to the tert-butyl group significantly influenced biological activity, showcasing the compound's utility in drug design .
Case Study 2: Polymer Development
In another study focused on material science, researchers incorporated this compound into a polymer matrix to enhance thermal stability and mechanical strength. The resulting composite materials showed improved performance characteristics compared to traditional polymers, indicating potential applications in high-performance materials .
Data Table: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Direct Esterification | 85 | Acetic anhydride, acid catalyst | Commonly used for pharmaceutical syntheses |
| Transesterification | 90 | Tert-butyl alcohol with carboxylic acid | Versatile method for various derivatives |
| Hydration Reaction | 75 | Controlled water addition | Useful for producing hydrates |
Mechanism of Action
The mechanism of action of tert-butyl 2-oxoacetate hydrate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl group, which makes the compound susceptible to nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Analogues
Physical and Spectral Properties
Table 3: NMR and Stability Data
Biological Activity
Tert-butyl 2-oxoacetate hydrate is a compound of significant interest in the field of medicinal chemistry and biological research. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molar Mass : 130.15 g/mol
- IUPAC Name : Tert-butyl 2-oxoacetate
The compound features a tert-butyl group attached to a keto-acetate moiety, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its role as a substrate and inhibitor in various biochemical pathways:
Research Findings and Case Studies
Several studies have explored the biological activities associated with this compound and its derivatives:
Table 1: Summary of Biological Activities
Future Directions
The promising biological activities of this compound warrant further investigation:
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the pathways influenced by this compound, particularly its interactions with specific enzymes and receptors.
- In Vivo Studies : Animal models should be employed to assess the therapeutic potential and safety profile of this compound.
- Derivative Development : There is potential for synthesizing new derivatives that may enhance efficacy or reduce toxicity while maintaining desirable biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
